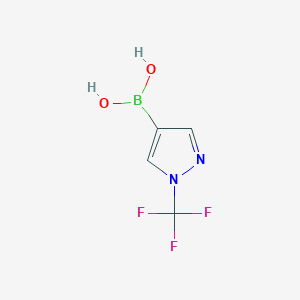

(1-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

Description

(1-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 1-position and a boronic acid (-B(OH)₂) group at the 4-position. The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings.

Pyrazole boronic acids are widely used in pharmaceutical and materials science for constructing heterocyclic frameworks. The trifluoromethyl group enhances metabolic stability and lipophilicity, making such compounds valuable in drug discovery .

Properties

IUPAC Name |

[1-(trifluoromethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BF3N2O2/c6-4(7,8)10-2-3(1-9-10)5(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIFRCXNFFWLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a trifluoromethyl-substituted pyrazole with a boronic acid derivative. One common method includes the use of trifluoromethylpyrazole and boronic acid in the presence of a palladium catalyst under mild reaction conditions. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This boronic acid derivative undergoes efficient palladium-catalyzed coupling with heteroaryl bromides. Key findings include:

Table 1: Coupling reactions with heteroaryl bromides

The reaction tolerates nitro (-NO₂), methoxy (-OMe), and amine (-NH₂) groups on coupling partners. Protodeboronation competes in base-sensitive systems, particularly with KOAc at elevated temperatures .

Protodeboronation Challenges

Under specific conditions, protodeboronation dominates over cross-coupling:

-

In 1,4-dioxane with KOAc at 80°C: Full conversion to protodeboronated product within 24 h

-

Without coupling partners : Base-induced disproportionation forms diarylborinic acid and boroxins

Bromination/Cross-Coupling Cascades

Electrophilic bromination at C-4 of the pyrazole ring enables sequential functionalization:

Scheme :

-

Bromination : Br₂ in acetic acid (100°C, 66% yield) → 4-bromo derivative

-

Secondary Cross-Coupling : Suzuki reaction with arylboronic acids → 1,4,5-tri(hetero)arylpyrazoles

Stability Considerations

Critical factors affecting boronic acid integrity:

-

Base Sensitivity : K₃PO₄/HCOOK systems minimize protodeboronation vs. KOAc

-

Solvent Effects : 1,4-Dioxane outperforms THF/toluene in coupling efficiency

This compound's reactivity profile highlights its utility in constructing complex trifluoromethylpyrazole architectures for medicinal chemistry and materials science. The balance between cross-coupling efficiency and boronic acid stability remains a key consideration in reaction design.

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves the following methods:

- Lithiation-Boronation Protocols : This method utilizes organolithium reagents to introduce the trifluoromethyl group followed by boronation to form the desired boronic acid .

- Suzuki Coupling Reactions : (1-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is often employed as a coupling partner in Suzuki-Miyaura reactions, facilitating the formation of biaryl compounds which are vital in drug development .

Medicinal Chemistry

The compound has been utilized in the development of various bioactive molecules, particularly as a building block for pharmaceuticals:

- Anticancer Agents : Studies have shown that derivatives of this compound exhibit significant inhibitory activity against specific kinases involved in cancer pathways. For instance, it has been used to synthesize potent inhibitors for Pim1 kinase, with IC50 values as low as 18 nM .

- Antimicrobial Compounds : The trifluoromethyl group enhances the lipophilicity and metabolic stability of pyrazole derivatives, making them promising candidates for antimicrobial agents .

Organic Synthesis

This compound serves as an essential reagent in organic synthesis:

- Cross-Coupling Reactions : It is frequently used in Suzuki coupling reactions to produce complex organic molecules with high efficiency and selectivity. These reactions are critical for synthesizing pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The compound allows for regioselective functionalization of aromatic systems, enabling the introduction of diverse functional groups into complex molecules .

Case Study 1: Development of Anticancer Agents

A recent study explored the synthesis of a series of pyrazolo[1,5-a]pyrimidine derivatives using this compound as a key intermediate. These compounds demonstrated potent activity against cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Activity

Research conducted on various trifluoromethylated pyrazole derivatives revealed their effectiveness against resistant bacterial strains. The incorporation of the trifluoromethyl group was found to enhance antimicrobial properties significantly, making these compounds attractive candidates for further development .

Mechanism of Action

The mechanism of action of (1-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their function.

Comparison with Similar Compounds

Research Findings and Key Insights

Reactivity Trends :

- Electron-withdrawing groups (e.g., -CF₃, -SO₂NMe₂) enhance electrophilicity but may necessitate higher temperatures or stronger bases in cross-couplings .

- Steric hindrance from substituents like isopropyl reduces reaction rates but can improve regioselectivity .

Stability :

- Most pyrazole boronic acids are moisture-sensitive, requiring storage under inert conditions (e.g., (1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is stored at 2–8°C under argon ).

Biological Relevance :

- The trifluoromethyl group improves metabolic stability and membrane permeability, making these compounds valuable in antiviral and anticancer drug development .

Biological Activity

(1-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₆H₅BF₃N₂O₂

- Molecular Weight : Approximately 207.95 g/mol

- Structure : The compound consists of a pyrazole ring substituted with a trifluoromethyl group and a boronic acid functional group, which is crucial for its reactivity in various biochemical pathways.

This compound primarily acts through the following mechanisms:

- Enzyme Inhibition : It interacts with specific enzymes, particularly proteases and kinases, forming stable complexes that inhibit their activity. This inhibition is essential for studying enzyme functions and developing therapeutic agents targeting these enzymes .

- Suzuki-Miyaura Cross-Coupling Reaction : The compound serves as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of new carbon-carbon bonds which are critical in synthesizing complex organic molecules .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, structural analogs have been evaluated for their efficacy against specific cancer cell lines, showing promising results in inhibiting tumor growth. Notably, compounds with similar structures have demonstrated nanomolar activity against key kinases involved in cancer progression .

Anti-inflammatory Effects

The compound has also shown potential in reducing inflammation. Studies have indicated that related pyrazole derivatives can modulate inflammatory pathways, leading to decreased production of pro-inflammatory cytokines . This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases.

Antibacterial Activity

Preliminary studies have highlighted the antibacterial properties of this compound against various pathogens. For example, it has been reported to reduce virulence factors in Pseudomonas aeruginosa, thereby decreasing its pathogenicity and resistance to antibiotics .

Case Studies

- Inhibition of Kinases : A study evaluated the inhibitory effects of this compound on Pim1 kinase, revealing an IC50 value of 18 nM, indicating potent inhibitory activity .

- Antimicrobial Testing : Another investigation demonstrated that derivatives exhibited significant reductions in swarming behavior and toxin production in Pseudomonas aeruginosa, suggesting their potential as anti-virulence agents .

- Inflammatory Response Modulation : A recent examination of pyrazole derivatives showed that certain compounds significantly inhibited cytokine production in vitro, pointing towards their utility in managing inflammatory conditions .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity and structural characteristics of related pyrazole boronic acids:

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 18 | Kinase inhibition |

| (1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | 27 | Kinase inhibition |

| (3-Methyl-1H-pyrazol-4-yl)boronic acid | 50 | Moderate kinase inhibition |

| (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid | 40 | Antibacterial and anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.